3-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione
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Overview
Description
3-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylpyrimidine moiety, an azetidine ring, and an imidazolidine-2,4-dione core. Its molecular formula is C13H15N5O2, and it has a molecular weight of 273.296 g/mol.
Preparation Methods
The synthesis of 3-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione involves multiple steps, starting with the preparation of the cyclopropylpyrimidine precursor. This precursor is then reacted with azetidine derivatives under specific conditions to form the azetidin-3-yl intermediate. Finally, the imidazolidine-2,4-dione moiety is introduced through a cyclization reaction. Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction controls .
Chemical Reactions Analysis
3-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.
Cyclization: The imidazolidine-2,4-dione moiety can participate in cyclization reactions, forming various cyclic derivatives under appropriate conditions
Scientific Research Applications
3-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Research has shown that derivatives of this compound exhibit cytotoxic activities against various cancer cell lines, making it a potential candidate for anticancer drug development.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties contribute to the performance of the final products
Mechanism of Action
The mechanism of action of 3-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets within cells. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar compounds to 3-[1-(2-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target CDK2 and exhibit similar anticancer activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These molecules share structural similarities and biological activities with the compound .
Thioglycoside derivatives: These compounds have been shown to possess cytotoxic activities against cancer cell lines, similar to this compound.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
3-[1-(2-cyclopropylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-11-5-15-13(20)18(11)9-6-17(7-9)10-3-4-14-12(16-10)8-1-2-8/h3-4,8-9H,1-2,5-7H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBQVCKDJOVTHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CC(C3)N4C(=O)CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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